molecular formula C20H28ClN3O5S B1589350 N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE CAS No. 244634-31-9

N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE

Cat. No.: B1589350
CAS No.: 244634-31-9
M. Wt: 458 g/mol
InChI Key: AUYHZFAGBOOPMD-CMXBXVFLSA-N
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Description

This compound is a stereochemically defined sulfonamide hydrochloride salt with the molecular formula C₂₀H₂₇N₃O₅S·HCl (derived from free base data in ). Key features include:

  • Stereochemistry: Absolute configuration at two stereocenters (2R,3S), critical for biological activity and receptor binding.
  • Functional Groups: A sulfonamide moiety linked to a nitrobenzene ring, an isobutyl group, and a hydroxyamino-phenylbutyl backbone.
  • Physicochemical Properties: Molecular weight of 421.51 g/mol (free base), optical activity (+), and a polar surface area enhanced by the nitro and hydroxyl groups.

Properties

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S.ClH/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26;/h3-11,15,19-20,24H,12-14,21H2,1-2H3;1H/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYHZFAGBOOPMD-CMXBXVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437713
Record name N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244634-31-9
Record name Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride
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Record name Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, hydrochloride (1:1)
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Preparation Methods

General Synthetic Route Overview

The synthesis typically proceeds via:

  • Preparation of a chiral amino alcohol intermediate.
  • Introduction of the isobutyl substituent via amination.
  • Sulfonylation with 4-nitrobenzene sulfonyl chloride.
  • Conversion to hydrochloride salt.
  • Purification and isolation.

This approach ensures stereochemical integrity and high purity of the final hydrochloride salt.

Detailed Preparation Steps and Conditions

Preparation of Amino Nitro Alcohol Hydrochloride Intermediate

  • Starting from tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate, methylene chloride is used as solvent.
  • Concentration under reduced pressure at 30–45 °C.
  • Addition of ethanol and 35% hydrochloric acid solution.
  • Heating at 75–80 °C for 1 hour.
  • Cooling to 5–10 °C and stirring for 1 hour.
  • Filtration, washing with ethanol, and drying under reduced pressure at 45–55 °C.
  • Yield reported: 330 g with chromatographic purity of 99.92% by HPLC.

Sulfonylation Reaction

  • Reaction of the secondary amine intermediate with 4-nitrobenzene sulfonyl chloride.
  • Solvent system: aprotic solvents such as toluene, methylene chloride, or ethyl acetate.
  • Use of acid scavengers like triethylamine to neutralize HCl formed.
  • Temperature range: typically 60–65 °C.
  • Reaction time: approximately 1 hour.
  • Post-reaction workup involves aqueous washing, solvent evaporation, and crystallization.
  • This step yields the sulfonamide intermediate with >99.8% purity and yields up to 96.5%.

Amination and Deprotection

  • Amination of (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane with isobutylamine in toluene at reflux (~79 °C).
  • Ratio of amination agent (isobutylamine) to epoxide ranges from 1:1 to 1:99, commonly 1:10 to 1:15 for efficiency.
  • Subsequent sulfonylation with p-nitrobenzene sulfonyl chloride.
  • Reduction and deprotection steps to remove benzyloxycarbonyl protecting groups, often using acid treatment.
  • These steps are conducted at controlled temperatures between -10 °C and 20 °C for carbamoylation and up to 90 °C for other reactions.

Crystallization and Salt Formation

  • Final product is isolated as hydrochloride salt to improve stability and solubility.
  • Crystallization from ethanol/water mixtures is common.
  • Controlled cooling and stirring enhance purity and yield.
  • Drying under reduced pressure at moderate temperatures (45–55 °C) finalizes the product.

Solvent and Reaction Condition Analysis

Step Solvent(s) Used Temperature Range Reaction Time Notes
Concentration & HCl addition Methylene chloride, ethanol, HCl 30–80 °C (heating); 5–10 °C (cooling) 2 hours total Controlled temperature critical for purity
Sulfonylation Toluene, methylene chloride, ethyl acetate 60–65 °C ~1 hour Acid scavenger triethylamine used
Amination Toluene Reflux (~79 °C) Variable, ~30 min additions High excess isobutylamine improves yield
Deprotection & Reduction Various (acidic conditions) -10 to 20 °C (carbamoylation) Variable Acid treatment for selective deprotection
Crystallization & Drying Ethanol, water 5–55 °C Several hours Cooling and stirring optimize crystallinity

Research Findings and Purity Data

  • The final hydrochloride salt exhibits chromatographic purity >99.9% by HPLC.
  • Yields of key intermediates and final product range from 90% to 96.5%, indicating efficient synthetic protocols.
  • The use of secondary or tertiary alcohol solvents in sulfonylation improves solubility and reduces solvent waste.
  • Temperature control during carbamoylation and amination is crucial to maintain stereochemical integrity and minimize impurities.
  • The process is scalable to industrial levels with reproducible purity and yield.

Summary Table of Key Intermediates and Reaction Parameters

Compound/Step Molecular Formula Key Reagents Yield (%) Purity (%) (HPLC) Notes
Amino Nitro Alcohol Hydrochloride C20H28ClN3O5S Ethanol, HCl (35%), methylene chloride 330 g (batch) 99.92 Salt formation and purification
Sulfonamide Intermediate C20H28N3O5S (free base) 4-Nitrobenzene sulfonyl chloride, triethylamine 96.5 >99.8 Sulfonylation in aprotic solvent
Amination Intermediate C20H28N3O5S (protected) Isobutylamine, toluene ~90 >99 Amination and deprotection steps

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include chromium trioxide for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(3-Chlorophenethyl)-4-Nitrobenzamide

Structural Differences :

  • Core Functional Group : Amide () vs. sulfonamide (target compound).
  • Substituents: 3-chlorophenethylamine-derived side chain vs. hydroxyamino-phenylbutyl and isobutyl groups.
  • Molecular Formula : C₁₅H₁₂ClN₂O₃ (MW 311.72 g/mol) vs. C₂₀H₂₇N₃O₅S (target).

Implications :

  • Bioactivity : The chloro substituent may enhance lipophilicity, favoring membrane penetration, whereas the target’s hydroxyl group improves solubility.

tert-Butyl ((2R,3S)-3-Hydroxy-4-((N-Isobutyl-4-Nitrophenyl)Sulfonamido)-1-Phenylbutan-2-yl)Carbamate

Structural Differences :

  • Protecting Group: Addition of a tert-butyl carbamate (Boc) on the amino group ().
  • Molecular Formula : C₂₅H₃₅N₃O₇S (MW 533.63 g/mol) vs. C₂₀H₂₇N₃O₅S (target).

Implications :

  • Stability : The Boc group shields the amine from degradation, making this derivative more suitable for synthetic intermediates.
  • Solubility : Increased molecular weight and tert-butyl group reduce aqueous solubility compared to the target’s hydrochloride salt form.

4-Amino-N-((2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutyl)-N-Isobutylbenzenesulfonamide

Structural Differences :

  • Nitro vs. Amino Group: Substitution of the nitro group with an amino moiety on the benzene ring ().
  • Molecular Formula : C₂₀H₂₉N₃O₃S (MW 391.53 g/mol) vs. C₂₀H₂₇N₃O₅S (target).

Implications :

  • Electronic Effects: The amino group is electron-donating, decreasing sulfonamide acidity (pKa ~10) compared to the nitro-substituted target (pKa ~8).
  • Biological Activity: The amino derivative may exhibit altered target binding due to reduced electron-withdrawing effects.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Stereochemistry
Target Compound (Hydrochloride) C₂₀H₂₇N₃O₅S·HCl 457.98* Sulfonamide, Nitro, Hydroxyl (2R,3S)
N-(3-Chlorophenethyl)-4-Nitrobenzamide C₁₅H₁₂ClN₂O₃ 311.72 Amide, Nitro, Chlorophenyl Unspecified
tert-Butyl Carbamate Derivative C₂₅H₃₅N₃O₇S 533.63 Sulfonamide, Nitro, Boc (2R,3S)
4-Amino Sulfonamide Analog C₂₀H₂₉N₃O₃S 391.53 Sulfonamide, Amino, Hydroxyl (2R,3S)

*Calculated based on free base MW (421.51) + HCl (36.46).

Biological Activity

N-((2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutyl)-N-Isobutyl-4-Nitrobenzenesulfonamide Hydrochloride, also known as a derivative of sulfonamide, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group that is often associated with various pharmacological effects.

  • Molecular Formula : C20H28ClN3O5S
  • Molecular Weight : 457.97 g/mol
  • CAS Number : 244634-31-9
  • IUPAC Name : N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide; hydrochloride

The biological activity of this compound can be attributed to its interaction with specific biomolecules in the body. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is vital for bacterial growth and replication. Additionally, research suggests that derivatives of sulfonamides may influence cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel interactions .

Case Study: Effects on Perfusion Pressure

A recent study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure in a controlled experimental setup. The results indicated that certain compounds significantly altered perfusion pressure over time. For instance:

  • Control Group : Krebs-Henseleit solution only.
  • Compound Tested : N-(4-nitrophenyl)-benzene-sulfonamide derivatives showed varying degrees of influence on perfusion pressure, suggesting potential therapeutic applications in cardiovascular health.
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 10.001Decreased
Compound 20.001No significant change
Compound 30.001Increased

This data highlights the importance of structural modifications in sulfonamide derivatives to enhance their biological efficacy .

Pharmacokinetic Parameters

Another aspect explored was the pharmacokinetics of N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride. Using computational models like ADMETlab, researchers assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). The findings indicated that this compound exhibited favorable permeability characteristics across various biological membranes .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example, highlights the use of brominated reagents (e.g., bromosuccinimide) in dimethylformamide (DMF) at 0°C for regioselective functionalization . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track intermediates. Adjusting stoichiometry, solvent polarity (e.g., tetrahydrofuran vs. DMF), and temperature gradients (e.g., slow warming from 0°C to room temperature) can minimize side reactions. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is recommended to isolate high-purity product .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify stereochemistry (e.g., 2R,3S configuration) and functional groups (e.g., nitrobenzene sulfonamide) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns, as demonstrated in for related nitrosoaniline derivatives .
  • Infrared (IR) Spectroscopy : Detection of characteristic peaks (e.g., N–H stretch at ~3300 cm⁻¹ for the amino group, S=O stretch at ~1350 cm⁻¹ for sulfonamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or HRMS data (e.g., unexpected splitting patterns or mass deviations) may arise from impurities or stereochemical anomalies. Strategies include:
  • 2D NMR (COSY, HSQC, NOESY) : To assign proton-proton correlations and confirm spatial arrangements, especially for chiral centers .
  • Isotopic Labeling : For ambiguous mass fragments, deuterated analogs or 15N labeling can clarify fragmentation pathways .
  • Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR frequencies for comparison with experimental data .

Q. What experimental designs are suitable for probing the reactivity of the nitrobenzene sulfonamide moiety in this compound?

  • Methodological Answer : Reactivity studies should focus on the nitro group and sulfonamide’s electrophilic/nucleophilic behavior:
  • Reduction Reactions : Catalytic hydrogenation (H2/Pd-C) or sodium dithionite to reduce nitro to amine; monitor via TLC and quantify by UV-Vis spectroscopy .
  • Nucleophilic Substitution : React with Grignard reagents (e.g., isobutylmagnesium bromide) under anhydrous conditions to assess sulfonamide’s leaving-group potential .
  • Kinetic Studies : Use stopped-flow techniques or in-situ IR to measure reaction rates under varying pH, temperature, and solvent polarity .

Q. How can researchers address discrepancies in biological activity data across similar derivatives?

  • Methodological Answer : Contradictory bioactivity may stem from differences in stereochemistry or impurities. Approaches include:
  • Chiral HPLC : Separate enantiomers to test individual activity profiles .
  • Dose-Response Assays : Use Hill slope analysis to compare potency (EC50) and efficacy (Emax) across derivatives .
  • Molecular Dynamics Simulations : Model ligand-target interactions (e.g., sulfonamide binding to enzymes) to identify critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE
Reactant of Route 2
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE

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